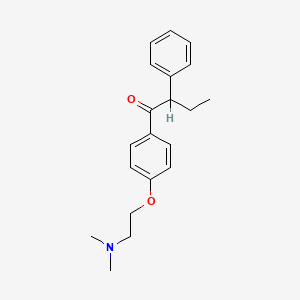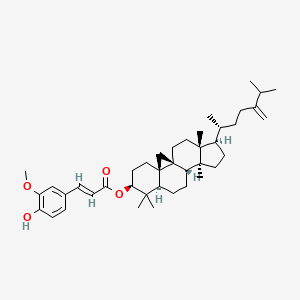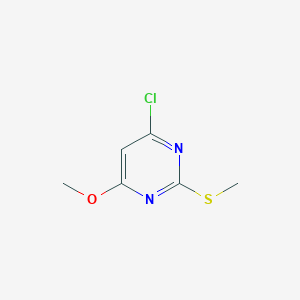
4-Chloro-6-methoxy-2-(methylthio)pyrimidine
概要
説明
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a chemical compound with the CAS Number: 89466-42-2. It has a molecular weight of 190.65 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine . The InChI code for this compound is 1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 .Chemical Reactions Analysis
4,6-Dichloro-2-(methylthio)pyrimidine, a related compound, is known to react with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . Another related compound, 4,6-Dichloro-2-(methylthio)pyrimidine, reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a solid substance stored at refrigerator temperatures . It has a molecular weight of 190.65 .科学的研究の応用
Synthesis of Multifunctionalized Pyrimidine Scaffolds
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: serves as a versatile precursor for the synthesis of multifunctionalized pyrimidine scaffolds. These scaffolds are valuable in medicinal chemistry for their potential to be further elaborated into a variety of biologically active compounds .
Pharmaceutical Applications
This compound is utilized in the development of pharmaceuticals, particularly as a building block for drugs with anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor properties .
Suzuki-Miyaura Coupling
The compound can undergo Suzuki-Miyaura coupling reactions to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines . This reaction is crucial for creating carbon-carbon bonds in organic synthesis, which is a foundational step in drug development .
Nucleophilic Aromatic Substitution
It is a substrate for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, leading to a wide range of derivatives with potential applications in medicinal chemistry .
Oxidation to Sulfone
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: can be oxidized to its corresponding sulfone. This transformation is significant as sulfones are key intermediates in organic synthesis and drug design .
Condensation Reactions
The compound is used in condensation reactions to create polycyclic systems. These systems are often found in natural products and pharmaceuticals, highlighting the compound’s role in the synthesis of complex organic molecules .
Synthesis of KDR Kinase Inhibitors
It finds application in the synthesis of 2,4-disubstituted pyrimidines , which are a novel class of KDR kinase inhibitors. These inhibitors are important in the treatment of various cancers by targeting the vascular endothelial growth factor receptor .
Marine Alkaloid Synthesis
This chemical is used in the total synthesis of marine alkaloids like variolin B, which have shown promising anti-tumor and antiviral activities. It demonstrates the compound’s importance in the field of natural product synthesis .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, H335 . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid. It was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors. It was used as a building block in medicinal chemistry synthesis . This suggests that 4-Chloro-6-methoxy-2-(methylthio)pyrimidine could potentially have similar applications in the future.
特性
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLFWGITLMOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431541 | |
| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
CAS RN |
89466-42-2 | |
| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-chloro-6-methoxy-2-(methylthio)pyrimidine in the synthesis of 2-cyanopyrimidines?
A1: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine serves as a key intermediate in the synthesis of 2-cyanopyrimidines []. The compound undergoes a two-step transformation: first, oxidation to its corresponding sulfone, followed by displacement of the sulfinate group with potassium cyanide (KCN), ultimately yielding 4-chloro-6-methoxypyrimidine-2-carbonitrile [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
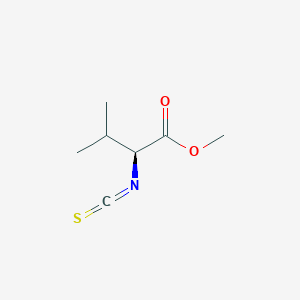

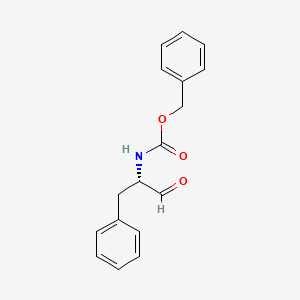
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

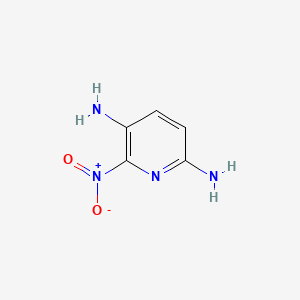
![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

